5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
5-Chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by three key substituents:
- 5-Chloro group: Enhances lipophilicity and may influence electronic properties.
- 6-(Oxan-4-yloxy) group: The tetrahydropyran (oxane) ring introduces stereoelectronic effects and improves solubility due to its oxygen atoms.
Properties
IUPAC Name |
5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-17-15-11(16)8-6-10(13)12(14-7-8)19-9-2-4-18-5-3-9/h6-7,9H,2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQWYHCIEYNJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Oxan-4-yloxy Group: This step involves the reaction of the pyridine derivative with an appropriate oxan-4-yloxy precursor under basic conditions.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to the carboxamide using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of 5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares the target compound with analogous pyridine carboxamides:
Key Observations
Substituent Impact on Solubility :
- The oxan-4-yloxy group in the target compound and ’s analog improves solubility compared to chlorine-rich derivatives (e.g., ’s compound) .
- The hydroxyethoxyethyl-piperazine chain in ’s compound likely provides superior aqueous solubility but increases molecular weight and complexity .
The N-methoxy group in the target compound offers a compromise between hydrophilicity and steric hindrance compared to bulky alkyl/aryl groups (e.g., cyclohexenylethyl in ) .
Pharmacological Potential: Compounds like Q203 () demonstrate that pyridine carboxamides can target microbial enzymes (e.g., F-ATP synthase), suggesting similar mechanisms for the target compound . The oxan-4-yloxy group’s stereoelectronic properties may facilitate binding to hydrophobic enzyme pockets while maintaining solubility, a critical advantage over purely lipophilic analogs .
Biological Activity
5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide
- Molecular Formula: C12H15ClN2O4
- Molecular Weight: 286.7115 g/mol
- CAS Number: 1904343-21-0
The compound features a chloro-substituted pyridine ring, a methoxy group, and an oxan-4-yloxy moiety, which contribute to its unique chemical reactivity and biological properties.
The biological activity of 5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding: Its structural components allow for binding to certain receptors, which can modulate signal transduction pathways relevant to disease states.
Antimicrobial Activity
Research indicates that pyridine derivatives, including 5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against a range of bacteria and fungi:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide | Staphylococcus aureus | 32 µg/mL |
| 5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide | Escherichia coli | 16 µg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that pyridine derivatives can exhibit anticancer properties. For example, compounds similar to 5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide have shown promising results in inhibiting cancer cell lines:
These results indicate potential for further investigation into its use as an anticancer therapeutic.
Structure–Activity Relationship (SAR)
The biological efficacy of 5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide can be analyzed through SAR studies. Modifications to the pyridine ring or substituents can significantly alter its biological activity:
- Chloro Group: Enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group: Potentially increases solubility and bioavailability.
- Oxan Ring: Contributes to structural stability and may influence interaction with biological targets.
Case Studies
- Antimicrobial Efficacy Study: A recent investigation evaluated the antimicrobial activity of various pyridine derivatives against common pathogens. The study concluded that the presence of the oxan group was crucial for enhancing antimicrobial potency (EC50 values noted) .
- Anticancer Screening: Another study focused on the anticancer effects of pyridine derivatives against colon and breast cancer cell lines, revealing that modifications similar to those in 5-chloro-N-methoxy-6-(oxan-4-yloxy)pyridine-3-carboxamide significantly increased cytotoxicity compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
